6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazine core with an acetylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylphenylhydrazine with a suitable diketone, followed by cyclization to form the pyrazolopyrazine core. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-diamino-furazano[3,4-b]pyrazine
- 5,6-dihydrazino-furazano[3,4-b]pyrazine
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to its specific acetylphenyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrazolopyrazine derivatives, making it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-(3-acetylphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-8(18)9-3-2-4-10(7-9)17-13(19)11-12(14(17)20)16-6-5-15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLPQXIXJULFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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